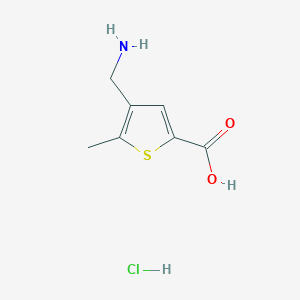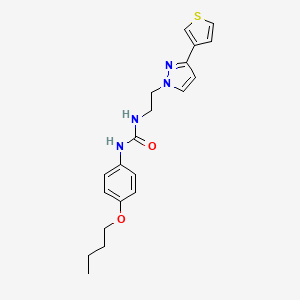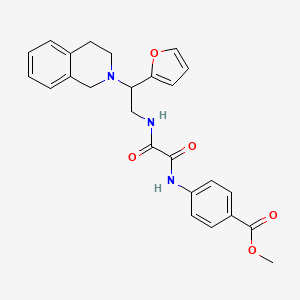![molecular formula C12H8IN3 B2571948 4-[(4-Iodoanilino)methylene]-2-pentenedinitrile CAS No. 339015-85-9](/img/structure/B2571948.png)
4-[(4-Iodoanilino)methylene]-2-pentenedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Iodoanilino)methylene]-2-pentenedinitrile is a chemical compound with the molecular formula C12H8IN3 and a molecular weight of 321.121 . It is not intended for human or veterinary use and is available for research purposes.
Molecular Structure Analysis
The molecule contains a total of 24 bonds. There are 16 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 2 double bonds, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), and 2 nitrile(s) (aliphatic) .Applications De Recherche Scientifique
Optical and Material Properties
The research on methylene-linked liquid crystal dimers, such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane, highlights the significance of methylene linkage in the development of materials with unique optical properties, such as the twist-bend nematic phase. These materials exhibit two monotropic mesophases, with the lower temperature phase showing properties akin to the twist-bend nematic phase, attributed to the negative bend elastic constant resulting from the bent geometry of methylene-linked odd-membered dimers (Henderson & Imrie, 2011).
Green Chemistry Synthesis
In the realm of green chemistry, 5,5′-Methylene-bis(benzotriazole) serves as a versatile intermediate for several applications, including metal passivators and light-sensitive materials. The development of a practical synthesis method for this compound underscores the role of methylene linkage in facilitating environmentally benign and efficient chemical synthesis processes (Gu et al., 2009).
Fluorescent Dye Applications
Methylene blue, a compound structurally related to methylene-linked compounds, showcases the broad application of methylene derivatives as fluorescent dyes in medical and scientific research. Its role in intraoperative fluorescent imaging and its emerging use in various surgical techniques highlight the potential of methylene derivatives in enhancing medical diagnostics and treatment strategies (Cwalinski et al., 2020).
Environmental Remediation
The adsorption of methylene blue on low-cost adsorbents from agricultural and industrial waste materials emphasizes the environmental applications of methylene derivatives. These studies demonstrate the efficiency of such materials in removing pollutants from water, offering a sustainable approach to environmental remediation (Rafatullah et al., 2010).
Catalysis and Organic Synthesis
Transition metal-catalyzed alkene hydrocyanation research, involving methylene derivatives, sheds light on the intricate mechanisms governing these reactions. The role of ligand properties, including methylene linkage, in affecting catalyst performance and reaction outcomes underscores the importance of methylene derivatives in advancing organic synthesis and catalytic processes (Bini et al., 2010).
Propriétés
IUPAC Name |
(E,4Z)-4-[(4-iodoanilino)methylidene]pent-2-enedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8IN3/c13-11-3-5-12(6-4-11)16-9-10(8-15)2-1-7-14/h1-6,9,16H/b2-1+,10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGVMHWGWMESDD-XNFVDKGPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C=CC#N)C#N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C(/C=C/C#N)\C#N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Iodoanilino)methylene]-2-pentenedinitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571865.png)
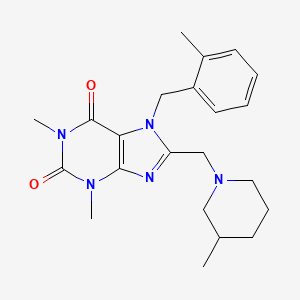
![1-[3-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B2571868.png)
![2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2571869.png)
![4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile](/img/structure/B2571870.png)
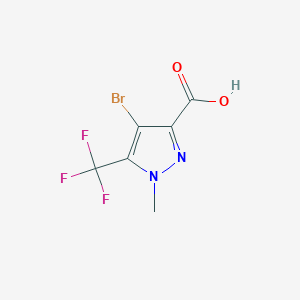
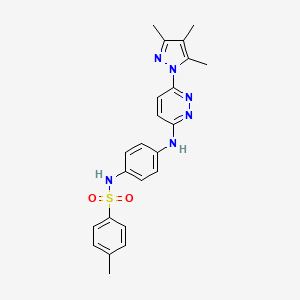
![4-[(Prop-2-enoylamino)methyl]-N-(4,4,4-trifluoro-2-methylbutan-2-yl)benzamide](/img/structure/B2571874.png)
![N-butyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2571876.png)
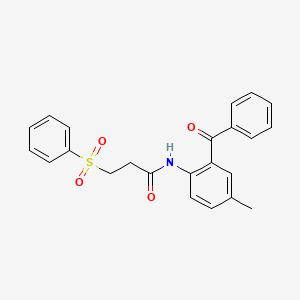
![1-(2-Chlorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2571879.png)
